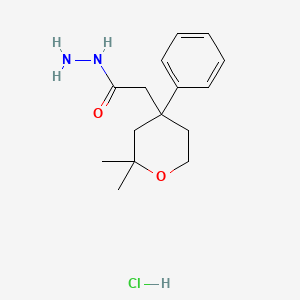![molecular formula C17H17NO4 B5223512 {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid, also known as fenoxaprop-p-ethyl, is a herbicide that is commonly used to control grass weeds in crops such as wheat, barley, and rice. The chemical structure of fenoxaprop-p-ethyl is composed of a phenoxyacetic acid moiety and a 3-phenylpropanoylamine group.
Mécanisme D'action
The mechanism of action of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid involves the inhibition of acetyl coenzyme A carboxylase (ACC), which is an enzyme that is essential for fatty acid synthesis in plants. By inhibiting ACC, {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid disrupts the synthesis of fatty acids, which leads to the death of the targeted grass weeds.
Biochemical and Physiological Effects:
Studies have shown that {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can have both biochemical and physiological effects on plants. It can inhibit the activity of ACC, which leads to a decrease in the synthesis of fatty acids. This can result in a reduction in the growth and development of the targeted grass weeds. In addition, {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can also affect the metabolism of other compounds in plants, such as amino acids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid in lab experiments is that it is a highly effective herbicide. It can be used to control a wide range of grass weeds in crops, which makes it a valuable tool for agricultural research. However, one limitation of using {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid is that it can be toxic to non-targeted plants and animals. Careful handling and disposal of the chemical is necessary to prevent environmental contamination.
Orientations Futures
There are several future directions for research on {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid. One area of interest is the development of new synthetic methods for the production of the chemical. This could lead to more efficient and cost-effective production of the herbicide. Another area of research is the investigation of the potential pharmaceutical applications of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid. Studies have shown that it has anti-inflammatory and anti-cancer properties, and further research could lead to the development of new drugs for the treatment of these diseases. Additionally, research could be conducted on the environmental impact of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid and ways to mitigate any negative effects on non-targeted plants and animals.
Méthodes De Synthèse
The synthesis of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can be achieved through the reaction between 4-chloro-2-(3-phenylpropanoylamino)phenol and sodium phenoxyacetate. The reaction is typically carried out in the presence of a catalyst such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid has been extensively studied for its herbicidal properties. It is commonly used to control grass weeds such as blackgrass, wild oats, and ryegrass in crops. In addition to its use as a herbicide, {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid has also been investigated for its potential as a pharmaceutical agent. Studies have shown that it has anti-inflammatory and anti-cancer properties, and it may be useful in the treatment of certain diseases.
Propriétés
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(11-6-13-4-2-1-3-5-13)18-14-7-9-15(10-8-14)22-12-17(20)21/h1-5,7-10H,6,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXZNIINKUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
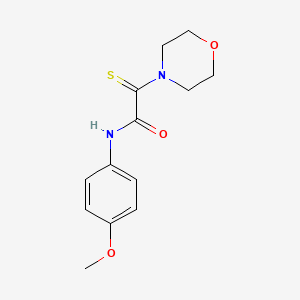
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
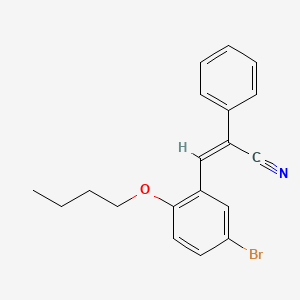
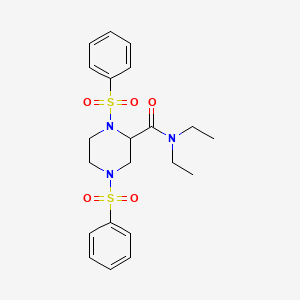
![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)
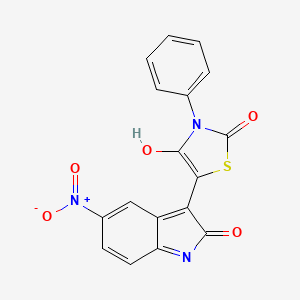
![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)
![2-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)
